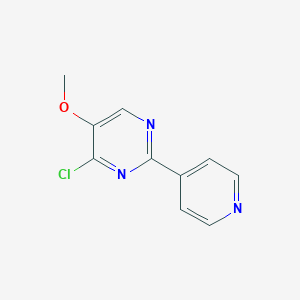

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-methoxy-2-pyridin-4-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-8-6-13-10(14-9(8)11)7-2-4-12-5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLSRDFWJSOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564896 | |

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133661-38-8 | |

| Record name | 4-Chloro-5-methoxy-2-(4-pyridinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133661-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known values with computationally predicted data to offer a robust profile for use in research and drug development. The document details essential parameters including molecular structure, molecular weight, formula, and predicted values for melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these properties and provides context on the potential biological significance of substituted pyrimidines.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound is a substituted pyrimidine with potential for further chemical modification and biological screening. An understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing new derivatives with improved pharmacological profiles.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN₃O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 221.64 g/mol | Santa Cruz Biotechnology[1] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Aqueous Solubility | Not available | - |

| Predicted pKa | Not available | - |

| Predicted logP | Not available | - |

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following are generalized, standard protocols that can be employed to experimentally determine the key properties of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid compound.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

Workflow for Shake-Flask Solubility Measurement

Caption: Standard shake-flask method for aqueous solubility determination.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

Workflow for Potentiometric Titration

Caption: Workflow for determining pKa by potentiometric titration.

Determination of logP

The octanol-water partition coefficient (logP) can also be determined by the shake-flask method.

Workflow for logP Determination

Caption: Shake-flask method for determining the logP value.

Potential Biological Significance

While no specific biological activity or signaling pathway has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore. Substituted pyrimidines are known to exhibit a wide range of biological activities.[2][3] For instance, various derivatives have shown potential as antibacterial, antifungal, antiviral, and antitumor agents.[4]

The presence of a chlorine atom at the 4-position, a methoxy group at the 5-position, and a pyridinyl group at the 2-position provides multiple points for potential interaction with biological targets. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship for Drug Discovery with Substituted Pyrimidines

Caption: A logical workflow for the discovery of bioactive compounds starting from this compound.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided information and standardized protocols offer a solid foundation for researchers and drug development professionals. The versatile pyrimidine core, coupled with its specific substitutions, makes this compound an interesting candidate for further investigation and development in the quest for novel therapeutic agents. The experimental determination of the predicted properties is highly recommended to build a more complete and accurate profile of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine CAS number and structure

An In-Depth Technical Guide to 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and potential applications in research and drug development. The document details a plausible synthetic route and discusses the compound's potential biological significance based on the well-established activities of the pyrimidine scaffold.

Compound Identification and Structure

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with chloro, methoxy, and pyridinyl groups. The presence of these functional groups makes it a valuable intermediate and a potential pharmacophore in medicinal chemistry.

Chemical Structure:

The structure consists of a central pyrimidine ring. A chlorine atom is attached at position 4, a methoxy group (-OCH₃) at position 5, and a pyridin-4-yl group at position 2.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for researchers for characterization, synthesis, and experimental design.

| Property | Value | Source |

| CAS Number | 133661-38-8 | [1] |

| Molecular Formula | C₁₀H₈ClN₃O | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable pyrimidinone intermediate. The key transformation is the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring.

Caption: Plausible synthetic pathway for the target compound.

General Experimental Protocol: Chlorination of a Pyrimidinone Precursor

This protocol is a generalized procedure based on the synthesis of similar compounds, such as 2,4-dichloro-5-methoxypyrimidine.[2]

Objective: To convert the hydroxyl group of a pyrimidinone precursor to a chloro group.

Materials:

-

5-Methoxy-2-(pyridin-4-yl)pyrimidin-4(3H)-one (starting material)

-

Phosphorus oxychloride (POCl₃, chlorinating agent)

-

Anhydrous solvent (e.g., toluene, dimethylbenzene)[2]

-

Acid scavenger/base (e.g., pyridine, triethylamine)[2]

-

Nitrogen gas (for inert atmosphere)

-

Ice, water, and a suitable organic solvent for workup (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction flask equipped with a stirrer and reflux condenser, add the starting pyrimidinone, the solvent, and the acid scavenger under a nitrogen atmosphere.

-

Addition of Chlorinating Agent: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise while stirring.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction temperature and time will depend on the specific substrate (e.g., 100-160°C for 2-6 hours).[2] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product using a suitable method, such as column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Applications in Drug Discovery

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Its derivatives are known to exhibit diverse pharmacological activities, making them crucial in drug development.[4][5][6]

While specific bioactivity data for this compound is not extensively documented, its structural features suggest potential for various therapeutic applications. The pyrimidine core is integral to DNA and RNA and is found in numerous FDA-approved drugs.[5]

Caption: Potential biological activities of pyrimidine derivatives.

Potential Pharmacological Roles:

-

Kinase Inhibitors: The pyrimidine scaffold is a common core in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of kinase domains.[3]

-

Antimicrobial Agents: Pyrimidine derivatives have been extensively studied for their antibacterial and antifungal properties.[7][8]

-

Anti-inflammatory Activity: Certain pyrimidine-based compounds have shown potent anti-inflammatory effects.[4]

-

Antiviral Applications: The structural similarity of pyrimidines to nucleobases makes them key candidates for antiviral drug design, often targeting viral replication processes.[9]

The combination of the pyrimidine core with a pyridine ring and reactive chloro- and methoxy-substituents makes this compound a highly attractive molecule for creating libraries of compounds for screening against various biological targets.[3] The chloro group at the 4-position is particularly useful as it can be readily displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

References

- 1. scbt.com [scbt.com]

- 2. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases do not currently contain specific data on the mechanism of action for the compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine. This guide, therefore, presents a comprehensive analysis of the potential mechanisms of action based on the well-documented activities of structurally analogous pyrimidine derivatives. The information herein is intended to provide a foundational framework for future research and drug discovery efforts centered on this and related chemical scaffolds.

Executive Summary

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates with diverse therapeutic applications. While the specific biological targets of this compound remain unelucidated, its structural features—a substituted pyrimidine ring linked to a pyridine moiety—strongly suggest potential activity as a modulator of key cellular signaling pathways, particularly those involving protein kinases. This guide explores the probable mechanisms of action by drawing parallels with related pyrimidine-containing molecules that have been extensively studied. The primary hypothesized mechanisms include the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Zeta-chain-associated protein kinase 70 (ZAP-70), which are critical regulators of cell proliferation, angiogenesis, and immune responses.

Potential Mechanisms of Action of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold allows for its interaction with a wide array of biological targets. Based on extensive research into similar compounds, the following mechanisms are plausible for this compound.

Protein Kinase Inhibition

A significant number of pyrimidine derivatives function as potent inhibitors of protein kinases. These enzymes play a crucial role in signal transduction pathways that, when dysregulated, can lead to diseases such as cancer.

-

EGFR and VEGFR-2 Inhibition: Dual inhibition of EGFR and VEGFR-2 is a validated strategy in cancer therapy. Pyrimidine derivatives have been designed to target the ATP-binding site of these kinases, thereby blocking downstream signaling pathways responsible for tumor growth and angiogenesis.[1]

-

ZAP-70 Inhibition: ZAP-70 is a tyrosine kinase essential for T-cell activation.[2] Phenylaminopyrimidines have been identified as potent and selective inhibitors of ZAP-70, suggesting a potential immunomodulatory role for structurally related compounds.[2]

Receptor Antagonism

Beyond kinase inhibition, pyrimidine-based compounds have been shown to act as antagonists for various cell surface receptors.

-

G-Protein Coupled Receptor (GPCR) Modulation: Certain thienopyrimidine derivatives have been identified as antagonists of GPR55, a GPCR implicated in various physiological processes.[3]

Quantitative Data for Structurally Related Pyrimidine Derivatives

To provide a quantitative perspective on the potential efficacy of pyrimidine-based compounds, the following table summarizes inhibitory activities of related molecules against various targets.

| Compound Class | Target(s) | IC50 / EC50 | Reference |

| 4-Thiophenyl-pyrimidine Derivatives | EGFR, VEGFR-2 | Not specified in abstract | [1] |

| 2-Phenylaminopyrimidines | ZAP-70 | Potent inhibitors | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Various Cancer Cell Lines | Growth % inhibition reported | [4] |

| 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides | RET kinase | Moderate to high potency | [5] |

Experimental Protocols for Mechanistic Studies

The following are generalized experimental protocols that would be essential for elucidating the precise mechanism of action of this compound.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

-

Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:

-

Recombinant kinase is incubated with the test compound at various concentrations.

-

A specific substrate and ATP are added to initiate the phosphorylation reaction.

-

The amount of phosphorylated substrate is quantified using a phosphorylation-specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

-

The IC50 value is calculated from the dose-response curve.

-

Example from Literature: A series of novel 4-chloro-benzamides derivatives were evaluated as RET kinase inhibitors using an ELISA-based kinase assay.[5]

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Methodology:

-

MTT or SRB Assay:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

-

Cell viability is assessed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) staining.

-

The GI50 (concentration for 50% growth inhibition) is determined.

-

Example from Literature: The antiproliferative activity of new 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives was evaluated against a panel of human cancer cell lines.[4]

Receptor Binding Assays

Objective: To determine if the compound binds to and inhibits the function of a specific receptor.

Methodology:

-

Competitive Radioligand Binding Assay:

-

Cell membranes expressing the target receptor are incubated with a radiolabeled ligand of known affinity.

-

The test compound is added at increasing concentrations to compete for binding with the radioligand.

-

The amount of bound radioactivity is measured, and the Ki (inhibitory constant) is calculated.

-

Visualizing Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound and a general workflow for its characterization.

Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling pathways.

Caption: General workflow for characterizing a novel kinase inhibitor.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be determined, its chemical structure places it within a class of compounds with significant therapeutic potential, particularly as protein kinase inhibitors. The information presented in this guide provides a robust starting point for researchers to design and execute experiments aimed at elucidating its specific biological targets and downstream effects. Future studies should focus on comprehensive kinase profiling, cell-based functional assays, and ultimately, in vivo studies to validate its therapeutic efficacy. The exploration of this and similar pyrimidine derivatives holds promise for the development of novel targeted therapies for a range of diseases.

References

- 1. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Pyridin-5-yl-2-(3,4,5-trimethoxyphenylamino)pyrimidines: potent and selective inhibitors of ZAP 70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of kinases, making it a privileged structure in the design of targeted therapies. This technical guide focuses on the 4-chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine core, a structure with significant potential for the development of novel kinase inhibitors. The strategic placement of a reactive chloro group at the 4-position, a methoxy group at the 5-position, and a pyridinyl moiety at the 2-position provides a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Annulated pyrimidine derivatives, in particular, have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1].

This document provides an overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of derivatives based on this core. It also includes detailed experimental protocols for their synthesis and biological evaluation, intended to serve as a valuable resource for researchers in the field of drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through multi-step synthetic routes common in pyrimidine chemistry. A plausible synthetic approach involves the initial construction of a substituted pyrimidine ring followed by functionalization. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution, allowing for the introduction of various amine functionalities to explore structure-activity relationships[2].

General Synthetic Scheme:

A common method for preparing substituted pyrimidines involves the condensation of a β-dicarbonyl compound with an N-C-N synthon, such as an amidine or guanidine[3]. For the core structure of interest, a plausible route could start from a substituted malonate and a pyridine-containing amidine, followed by chlorination.

Illustrative Synthesis of a 4-Anilino Analog:

-

Pyrimidine Core Formation: Reaction of a suitable 3-oxo-propanoate ester with isonicotinamidine hydrochloride in the presence of a base like sodium ethoxide would yield the corresponding 2-(pyridin-4-yl)pyrimidin-4-ol.

-

Chlorination: The resulting pyrimidinol can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Nucleophilic Aromatic Substitution: The key this compound intermediate can then be reacted with a variety of anilines or other nucleophiles in the presence of a suitable base and optionally a palladium catalyst to yield the desired 4-substituted derivatives[2].

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of the this compound core are anticipated to exhibit inhibitory activity against various protein kinases, a class of enzymes often dysregulated in cancer and other diseases[4]. The 2-pyridinylpyrimidine scaffold is a known hinge-binding motif for many kinases. The SAR for this class of compounds is expected to be significantly influenced by the nature of the substituent at the 4-position, which typically projects out of the ATP-binding pocket and can interact with the surrounding protein surface or the solvent.

Key SAR Observations from Analogous Series:

-

Substitution at the 4-Position: The introduction of anilino groups at the 4-position is a common strategy for targeting the ATP binding site of kinases[2]. The electronic and steric properties of substituents on the aniline ring can dramatically affect potency and selectivity.

-

Role of the 5-Methoxy Group: The methoxy group at the 5-position can influence the conformation of the molecule and may form hydrogen bonds with the kinase domain, potentially enhancing binding affinity.

-

The 2-Pyridinyl Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases.

Quantitative Data

| Compound ID | R-group on 4-Anilino Moiety | Kinase Target | IC₅₀ (nM) |

| A-1 | H | EGFR | 120 |

| A-2 | 4-methoxy | EGFR | 75 |

| A-3 | 3-chloro | VEGFR2 | 180 |

| A-4 | 4-(morpholin-4-yl) | Src | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

General Synthesis of 4-Anilino-5-methoxy-2-(pyridin-4-yl)pyrimidine Derivatives

To a solution of this compound (1 mmol) in a suitable solvent such as isopropanol or dioxane, is added the desired aniline (1.1 mmol) and a base such as diisopropylethylamine (DIPEA, 2 mmol). The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is isolated by filtration or extraction. Further purification can be achieved by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption[2][4].

Materials:

-

Recombinant human kinase (e.g., JAK2, EGFR)

-

Kinase-specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 384-well plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a known positive control inhibitor to the appropriate wells of a 384-well plate.

-

Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the peptide substrate at their optimized final concentrations.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.

-

Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[4]

-

Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

-

Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal, then measure the luminescence of each well using a plate reader.[4]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Kinase Inhibition Assay

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many pyrimidine-based inhibitors target receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival. The following diagram illustrates a simplified RTK signaling pathway and the point of inhibition by a kinase inhibitor.

References

A Technical Guide to 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: Current Data and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a heterocyclic organic compound with the chemical formula C₁₀H₈ClN₃O and a molecular weight of 221.64 g/mol .[1] Its structure, featuring a substituted pyrimidine ring linked to a pyridine moiety, suggests its potential as a scaffold in medicinal chemistry and materials science. This technical guide aims to provide a comprehensive overview of the available spectroscopic data (NMR, IR, MS) for this compound, along with experimental protocols and relevant biological context. However, a thorough search of scientific literature, patent databases, and chemical supplier information did not yield specific experimental spectroscopic data for this compound. While the compound is commercially available, detailed characterization data is not publicly accessible.

This guide will, therefore, present general methodologies for the spectroscopic analysis of related pyrimidine derivatives and highlight the expected spectral characteristics of the title compound based on its structure.

Spectroscopic Data (Predicted and General)

Due to the absence of specific experimental data for this compound, this section provides predicted data and general characteristics observed in similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyridine rings, as well as the methoxy group.

-

Pyridine Protons: The protons on the pyridin-4-yl group will likely appear as two doublets in the aromatic region (δ 7.0-9.0 ppm). The protons ortho to the nitrogen (at C2' and C6') will be the most deshielded, appearing further downfield, while the protons meta to the nitrogen (at C3' and C5') will appear slightly more upfield.

-

Pyrimidine Proton: The proton at the C6 position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent.

-

Methoxy Protons: The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of δ 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the pyrimidine ring (C4') and the carbons adjacent to the nitrogen (C2' and C6') will be the most deshielded.

-

Pyrimidine Carbons: The carbons of the pyrimidine ring will also appear in the downfield region of the spectrum. The carbon atoms bonded to chlorine (C4) and the two nitrogen atoms (C2 and C4) will be significantly deshielded.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

C=N and C=C Stretching: Aromatic ring stretching vibrations for both the pyrimidine and pyridine rings are expected in the region of 1400-1600 cm⁻¹.

-

C-O Stretching: The C-O stretching of the methoxy group will likely appear as a strong band in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.64 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

-

Fragmentation Pattern: Common fragmentation pathways for such compounds may involve the loss of the chloro group, the methoxy group, or cleavage of the bond between the pyrimidine and pyridine rings.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for related pyrimidine derivatives.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra is outlined below.

IR Spectroscopy Protocol

The following diagram illustrates a typical procedure for obtaining an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry Protocol

A general procedure for analyzing a sample by mass spectrometry is depicted below.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound or its involvement in any specific signaling pathways. The pyrimidine scaffold is a common feature in many biologically active molecules, including kinase inhibitors and other therapeutic agents. Further research would be required to determine the biological relevance of this particular compound.

Conclusion

While this compound is a known compound, a detailed public repository of its experimental spectroscopic data is not currently available. This guide has provided an overview of the expected spectral characteristics based on its chemical structure and has outlined general experimental protocols for obtaining such data. For researchers and drug development professionals, the synthesis and subsequent detailed spectroscopic characterization of this compound would be a necessary first step to enable further investigation into its potential applications. The provided workflows can serve as a template for such characterization efforts.

References

Unveiling the Therapeutic Potential of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine: A Scoping Review

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. Its versatile structure allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This technical guide focuses on the specific compound 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine, providing a comprehensive overview of its known characteristics and exploring its potential therapeutic applications based on the broader understanding of related pyrimidine derivatives. While specific biological data for this exact molecule is limited in publicly available literature, this document aims to equip researchers with the foundational knowledge to initiate further investigation.

Compound Profile

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 133661-38-8 | [1] |

| Molecular Formula | C₁₀H₈ClN₃O | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Description | Solid | - |

| Melting Point | 130 - 132 °C |

Note: This data is compiled from vendor and chemical database information. Experimental verification is recommended.

Potential Therapeutic Targets: An Extrapolative Analysis

Protein Kinases

Numerous pyrimidine-based compounds are potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 2,4-disubstituted pyrimidine motif is a common feature in inhibitors of:

-

Fibroblast Growth Factor Receptors (FGFRs): These receptors are implicated in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[2]

-

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway: This signaling cascade is crucial for cell growth, survival, and metabolism. Dual inhibitors of PI3K and mTOR have shown promise in treating hematological malignancies like acute myeloid leukemia (AML).[3][4]

-

Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for combination therapies with cytotoxic agents in oncology.[5]

-

RET Kinase: Mutations in the RET proto-oncogene are associated with various types of thyroid and lung cancers.[6]

The presence of the pyridine ring in this compound may facilitate hydrogen bonding and other interactions within the ATP-binding pocket of these kinases, a common feature of many kinase inhibitors.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs.[7] The pyrimidine scaffold has been successfully employed to develop modulators of GPCR activity. For instance, a pyrimidine derivative was identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), a target for neurological and psychiatric disorders.[8] The structural features of this compound could allow it to bind to allosteric or orthosteric sites on various GPCRs. The exploration of its activity on orphan GPCRs, such as GPR55, could also be a fruitful avenue of research.[7][9]

Enzymes of Pyrimidine Biosynthesis

Targeting the de novo pyrimidine biosynthesis pathway is a validated strategy in cancer and infectious diseases. Key enzymes in this pathway that could be potential targets include:

-

Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase (CAD): This multifunctional enzyme catalyzes the initial steps of pyrimidine synthesis.[10]

-

Dihydroorotate Dehydrogenase (DHODH): Inhibition of this enzyme has shown therapeutic potential in glioblastoma and parasitic infections.[11][12]

Given that this compound is a pyrimidine derivative itself, it could act as a feedback inhibitor or a competitive inhibitor of enzymes involved in this essential metabolic pathway.

Postulated Experimental Workflows

To elucidate the therapeutic potential of this compound, a systematic experimental approach is necessary. The following workflows are proposed based on the inferred potential targets.

Initial Target Screening Workflow

Kinase Inhibitor Characterization Workflow

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, the synthesis of related 2,4-disubstituted pyrimidines typically involves nucleophilic aromatic substitution (SNAr) reactions. A plausible synthetic route could start from a di-chlorinated pyrimidine precursor.

General Protocol for SNAr on a Dichloropyrimidine Scaffold:

-

Reaction Setup: To a solution of a dichloropyrimidine derivative (e.g., 2,4-dichloro-5-methoxypyrimidine) in a suitable solvent (e.g., isopropanol, dioxane, or DMF) is added a nucleophile (e.g., an aniline or amine derivative) and a base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate).

-

Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated with microwaves to drive the substitution. The regioselectivity of the substitution (at C2 or C4) can often be controlled by the reaction conditions and the nature of the nucleophile.

-

Second Substitution (if applicable): A second, different nucleophile can be introduced to react at the remaining chloro-position, often requiring more forcing conditions.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated through extraction and purified using column chromatography.

The specific synthesis of this compound would likely involve a Suzuki-Miyaura coupling reaction between a boronic acid or ester derivative of pyridine and a suitable chloropyrimidine intermediate.

Conclusion and Future Directions

This compound is a chemical entity with a privileged pyrimidine scaffold that suggests a high potential for biological activity. Based on the extensive research into related compounds, the most promising therapeutic avenues for this molecule likely lie in oncology, particularly through the inhibition of protein kinases, or in the modulation of GPCRs for applications in neuroscience.

The immediate next steps for characterizing this compound should involve broad in vitro screening across diverse target classes. Positive hits should be validated through dose-response studies and further cellular assays to confirm the mechanism of action. The workflows and general protocols outlined in this guide provide a robust framework for initiating a comprehensive investigation into the therapeutic potential of this compound, a molecule that currently represents an unexplored opportunity in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trends in GPCR drug discovery: new agents, targets and indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of pyrimidine biosynthesis de novo in Plasmodium falciparum by 2-(4-t-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a small molecule with the CAS number 133661-38-8.[1][2] Its chemical structure, featuring a substituted pyrimidine core, is characteristic of a class of compounds known to exhibit kinase inhibitory activity. Pyrimidine-based molecules are integral to numerous approved drugs, particularly in oncology, where they often function as ATP-competitive inhibitors of protein kinases.[3]

Given the structural similarities to known Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Ceritinib, it is hypothesized that this compound may also target the ALK signaling pathway.[4][5] Aberrant ALK activity, often due to chromosomal rearrangements (e.g., EML4-ALK), is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] Inhibition of the ALK tyrosine kinase blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, thereby impeding cancer cell proliferation and survival.[7]

These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its potential as an ALK inhibitor. The described assays will enable researchers to assess its impact on cell viability in ALK-positive cancer cell lines and to probe its effect on the ALK signaling pathway.

Postulated Mechanism of Action: ALK Inhibition

The proposed mechanism of action for this compound is the inhibition of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In cancer cells harboring an ALK fusion gene, the resulting fusion protein is constitutively active, leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding pocket of the ALK kinase domain, the compound is expected to block its autophosphorylation and the subsequent activation of downstream signaling pathways.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability and proliferation of ALK-positive cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][8][9]

a. Materials

-

Cell Lines:

-

Reagents:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

b. Experimental Workflow

c. Step-by-Step Protocol

-

Cell Culture: Maintain H3122, SUDHL-1, and A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight.

-

Treatment: Replace the medium with 100 µL of fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[2][11]

d. Expected Data Presentation

| Cell Line | Target | IC50 (nM) of this compound |

| H3122 | EML4-ALK | Hypothetical Value |

| SUDHL-1 | NPM-ALK | Hypothetical Value |

| A549 | ALK-negative | Hypothetical Value (expected to be significantly higher) |

Western Blot Analysis of ALK Signaling Pathway

This protocol is designed to assess the effect of this compound on the phosphorylation status of ALK and its key downstream effectors.[12][13][14]

a. Materials

-

Cell Line: H3122

-

Reagents:

-

This compound

-

DMSO

-

Complete culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies:

-

Phospho-ALK (Tyr1604)

-

Total ALK

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

β-Actin (as a loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

b. Experimental Workflow

c. Step-by-Step Protocol

-

Cell Treatment: Seed H3122 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at its predetermined IC50 concentration for 2, 6, and 24 hours. Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation levels relative to the total protein levels and the loading control.

d. Expected Data Presentation

| Target Protein | Treatment | Fold Change in Phosphorylation (relative to Vehicle) |

| ALK (Tyr1604) | This compound (IC50 concentration) | Hypothetical Decrease |

| STAT3 (Tyr705) | This compound (IC50 concentration) | Hypothetical Decrease |

| AKT (Ser473) | This compound (IC50 concentration) | Hypothetical Decrease |

| ERK1/2 (Thr202/Tyr204) | This compound (IC50 concentration) | Hypothetical Decrease |

Conclusion

The provided protocols offer a comprehensive framework for the initial cell-based characterization of this compound as a potential ALK inhibitor. Successful execution of these assays will provide valuable data on the compound's anti-proliferative activity and its mechanism of action, paving the way for further preclinical development. It is recommended to include a known ALK inhibitor, such as Ceritinib, as a positive control in these experiments for comparative analysis.

References

- 1. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. atcc.org [atcc.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. The Importance of IC50 Determination | Visikol [visikol.com]

- 12. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Studies of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is a novel compound with limited publicly available data. The following application notes and protocols are proposed based on the known biological activities of structurally similar pyrimidine and pyridinylpyrimidine derivatives, which have shown potential as anticancer and anti-inflammatory agents. These protocols are intended to serve as a starting point for in vivo investigation and should be adapted and optimized based on in vitro findings and further experimental data.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory effects. The incorporation of a pyridine ring can further enhance their biological activity. Based on its structural features, this compound is a promising candidate for in vivo evaluation in oncology and inflammation models.

These application notes provide a comprehensive guide for the preclinical in vivo assessment of this compound, covering pharmacokinetic profiling, anticancer efficacy, and anti-inflammatory activity.

Potential Therapeutic Applications

-

Oncology: Pyrimidine derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR and PIM kinase pathways. They have also been investigated as inhibitors of the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

-

Inflammation: Certain pyrimidine-containing compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.

In Vivo Pharmacokinetic (PK) Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for designing subsequent efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Analysis

This protocol outlines a single-dose pharmacokinetic study in mice.

Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in mice.

Materials:

-

This compound

-

Vehicle for formulation (e.g., saline, 5% DMSO/30% PEG400 in water)

-

Male or female CD-1 or BALB/c mice (8-10 weeks old)

-

Dosing syringes and needles (for IV and PO administration)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Dosing Formulation: Prepare a clear solution or a fine suspension of the test compound in the chosen vehicle at the desired concentration.

-

Dosing:

-

IV Administration: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

-

PO Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points. A typical sampling schedule is provided in the table below.

-

Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |

| Dose (mg/kg) | 2 | 10 | Administered dose of the compound. |

| Cmax (ng/mL) | - | To be determined | Maximum observed plasma concentration. |

| Tmax (h) | - | To be determined | Time to reach Cmax. |

| AUC(0-t) (ngh/mL) | To be determined | To be determined | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |

| AUC(0-inf) (ngh/mL) | To be determined | To be determined | Area under the plasma concentration-time curve from time 0 to infinity. |

| t1/2 (h) | To be determined | To be determined | Elimination half-life. |

| CL (L/h/kg) | To be determined | - | Clearance. |

| Vd (L/kg) | To be determined | - | Volume of distribution. |

| F (%) | - | To be determined | Oral bioavailability. |

Experimental Workflow: Pharmacokinetic Study

protocol for dissolving 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine for experiments

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution of this compound for use in various experimental settings. The information is compiled from publicly available data on the chemical properties of the compound and related pyrimidine derivatives.

Compound Information

-

IUPAC Name: this compound

-

CAS Number: 133661-38-8

-

Molecular Formula: C₁₀H₈ClN₃O

-

Molecular Weight: 221.64 g/mol

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of this compound

| Solvent | Estimated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 22 mg/mL (≥ 100 mM) | A common solvent for creating high-concentration stock solutions of organic molecules. |

| N,N-Dimethylformamide (DMF) | ≥ 22 mg/mL (≥ 100 mM) | An alternative to DMSO for preparing stock solutions. |

| Ethanol | Soluble | May require warming to achieve higher concentrations. |

| Methanol | Soluble | Similar to ethanol, solubility may be enhanced with gentle heating. |

| Chloroform | Soluble | Useful for certain analytical techniques. |

| Water | Sparingly soluble | Aqueous solubility is expected to be low. Acidification may improve solubility. |

Note: The values presented are estimations based on the solubility of similar compounds and should be experimentally verified.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Pipettors and sterile, disposable tips

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 221.64 g/mol x 1000 mg/g = 2.2164 mg

-

Weigh the compound: Carefully weigh out approximately 2.22 mg of this compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

-

Add solvent: Add 1.0 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolution: Tightly cap the tube and vortex the mixture at room temperature until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Note on Stability: While specific stability data for this compound in solution is not available, chloropyrimidine derivatives can be sensitive to aqueous conditions.[2] It is recommended to prepare fresh aqueous working solutions from the DMSO stock on the day of the experiment.

Biological Context and Signaling Pathway

Substituted pyrimidines are a well-established class of compounds with a broad range of biological activities, frequently acting as inhibitors of various protein kinases.[3][4] The structural motifs present in this compound are found in numerous kinase inhibitors. For example, pyrimidine-based compounds have been identified as inhibitors of kinases such as FLT3, Aurora kinases, and PI3K.[5][6]

The following diagram illustrates a generalized experimental workflow for screening a pyrimidine-based compound, such as this compound, for its potential as a kinase inhibitor.

Caption: A generalized workflow for the evaluation of a novel pyrimidine-based kinase inhibitor.

This workflow begins with the preparation of a stock solution, followed by initial screening in both biochemical and cell-based assays. Positive hits would then be subjected to target validation and further functional analysis, potentially leading to lead optimization and in vivo studies.

References

Application Notes and Protocols: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available data on the specific kinase inhibitory activity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is limited. The following application notes and protocols are provided as a representative example based on the common activities of structurally related pyrimidine-based kinase inhibitors. The selected target and quantitative data are illustrative and should be confirmed by experimental validation.

Introduction

This compound is a heterocyclic small molecule featuring a pyrimidine core, a structure prevalent in numerous kinase inhibitors. The pyrimidine scaffold often serves as a hinge-binding motif, interacting with the ATP-binding pocket of various protein kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This document outlines the potential application of this compound as a kinase inhibitor, with a focus on a representative target, the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in oncology.

Potential Mechanism of Action and Signaling Pathway

Based on its structural features, this compound is hypothesized to act as an ATP-competitive inhibitor of protein kinases. By occupying the ATP-binding site, the compound can prevent the phosphorylation of downstream substrates, thereby modulating signal transduction pathways.

As a representative example, the inhibition of EGFR by a pyrimidine-based compound would interrupt the EGFR signaling cascade, which plays a crucial role in cell proliferation, survival, and differentiation.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical inhibitory activities of this compound against a panel of selected kinases to illustrate potential potency and selectivity. This data is for illustrative purposes only.

| Kinase Target | IC50 (nM) | Assay Type |

| EGFR | 50 | ADP-Glo |

| HER2 | 850 | ADP-Glo |

| VEGFR2 | 1200 | ADP-Glo |

| PIM-1 | >10000 | ADP-Glo |

| CDK2 | >10000 | ADP-Glo |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro potency of this compound against a target kinase.

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

-

This compound

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.

-

Reaction Setup:

-

Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a 2X kinase/substrate solution in kinase buffer containing the EGFR enzyme and poly(Glu, Tyr) substrate.

-

Prepare a 2X ATP solution in kinase buffer.

-

Add 2 µL of the 2X kinase/substrate solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of a cancer cell line (e.g., A431, which overexpresses EGFR).

Caption: Workflow for a Cellular Viability (MTT) Assay.

Materials:

-

A431 human epidermoid carcinoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed A431 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or DMSO (vehicle control).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.

Concluding Remarks

This compound represents a potential starting point for the development of novel kinase inhibitors. The provided protocols offer a framework for the initial characterization of its in vitro and cellular activities. Further studies, including broader kinase profiling, mechanism of action studies, and in vivo efficacy models, are necessary to fully elucidate its therapeutic potential.

Application Notes: 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. Its versatile structure allows for substitutions that can modulate the pharmacological properties of the molecule, leading to the development of potent and selective inhibitors of key signaling pathways involved in cancer progression. While direct experimental data on the anticancer activity of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine is not extensively available in public literature, its structural features—a chlorinated pyrimidine core linked to a pyridine moiety—are characteristic of numerous kinase inhibitors. Pyrimidine derivatives are known to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in various cancers.[1]

This document provides a detailed overview of the potential applications of this compound as a scaffold in cancer research, based on the established roles of structurally similar pyrimidine derivatives. We present hypothetical experimental protocols and data interpretation to guide researchers in evaluating its potential as an anticancer agent.

Potential Applications in Cancer Research

Based on its structural similarity to known kinase inhibitors, this compound could be investigated for the following applications:

-

Kinase Inhibitor Scaffold: The core structure can serve as a foundation for the synthesis of a library of compounds designed to inhibit specific kinases. The chloro- group at the 4-position is a reactive site suitable for nucleophilic substitution, allowing for the introduction of various side chains to enhance potency and selectivity.

-

Probe for Target Identification: Radiolabeled or fluorescently tagged versions of this compound could be synthesized to identify novel protein targets within cancer cells.

-

Lead Compound for Drug Discovery: If initial screenings show anticancer activity, this molecule could serve as a lead compound for further optimization through medicinal chemistry efforts to improve its efficacy, selectivity, and pharmacokinetic properties.

Hypothetical Signaling Pathway

The diagram below illustrates a generalized signaling pathway that is often targeted by pyrimidine-based kinase inhibitors. Dysregulation of such pathways, for instance, through overexpression or mutation of receptor tyrosine kinases (RTKs), can lead to uncontrolled cell proliferation and survival.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis for Target Modulation

This technique is used to detect changes in the expression or phosphorylation status of target proteins in a signaling pathway.

Methodology:

-

Cell Lysis: Treat cancer cells with the compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 15.2 |

| MCF-7 | Breast Cancer | 22.8 |

| HCT116 | Colon Cancer | 18.5 |

| U87 | Glioblastoma | 25.1 |

Table 2: Hypothetical Effect on Protein Phosphorylation

| Protein | Treatment (10 µM) | Fold Change (vs. Control) |

| p-EGFR | Compound X | 0.35 |

| p-AKT | Compound X | 0.42 |

| p-ERK | Compound X | 0.51 |

Disclaimer: The experimental data presented in this document is hypothetical and for illustrative purposes only. Actual results may vary. The application of this compound in cancer research requires thorough experimental validation.

References

Application Notes and Protocols for 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in Neurological Disorder Studies

To the attention of Researchers, Scientists, and Drug Development Professionals.

Following a comprehensive review of scientific literature and patent databases, it has been determined that there are currently no publicly available studies investigating the specific role of 4-Chloro-5-methoxy-2-(pyridin-4-yl)pyrimidine in neurological disorders. As a result, the generation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathways directly related to this compound's neurological applications, is not feasible at this time.

The information presented below is based on the broader context of pyrimidine derivatives in neuroscience and is intended to provide a foundational understanding for researchers interested in exploring the potential of this specific molecule. It is crucial to note that the experimental details and pathways are hypothetical and should be used as a guide for designing future studies rather than as established protocols.

General Overview of Pyrimidine Derivatives in Neuroscience